1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone
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Overview
Description
1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl substituents.
Preparation Methods
The synthesis of 1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazole derivative, the compound can be synthesized through a series of reactions involving bromination, chlorination, and methylation . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of fluorescent dyes and materials for optical applications
Mechanism of Action
The mechanism of action of 1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone include other pyrazolo[1,5-a][1,3,5]triazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as a CDK2 inhibitor
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H6BrClN4O |
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Molecular Weight |
289.51 g/mol |
IUPAC Name |
1-(8-bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone |
InChI |
InChI=1S/C8H6BrClN4O/c1-3-5(9)7-11-6(4(2)15)12-8(10)14(7)13-3/h1-2H3 |
InChI Key |
FMTBNTPKIJGNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1Br)N=C(N=C2Cl)C(=O)C |
Origin of Product |
United States |
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